Santonine

Vue d'ensemble

Description

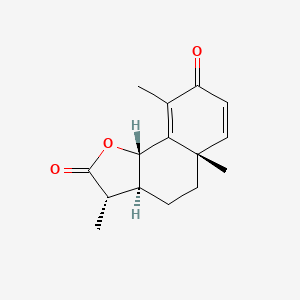

La santonine est un composé de lactone sesquiterpénique extrait des boutons floraux d'Artemisia cina et d'autres espèces d'Artemisia . Historiquement, elle était largement utilisée comme médicament anthelminthique pour traiter les infections parasitaires par les vers . La this compound se présente sous la forme de cristaux prismatiques incolores qui jaunissent à l'exposition à la lumière . Elle est insoluble dans l'eau froide, mais soluble dans l'alcool, le chloroforme et l'eau bouillante .

Applications De Recherche Scientifique

Santonin and its derivatives have been studied for their diverse bioactivities, including anti-cancer, immunomodulatory, anti-inflammatory, antioxidant, and anti-trichomonal properties . Notably, derivatives of alpha-santonin have shown promise against various cancer cell lines . Additionally, santonin has been used in the treatment of parasitic worm infections, although its use has declined due to toxicity concerns .

Mécanisme D'action

Target of Action

Santonin primarily targets parasitic worms (helminths) . It has been used as an anthelmintic, a drug that kills parasitic worms or removes them from the body .

Mode of Action

Santonin’s mode of action involves paralyzing the parasitic worms . This paralysis leads to the worms’ incoordination and loss of hold, allowing them to be passed out of the body . The mechanism is thought to involve an inhibitory effect on γ-GABA and an excitatory effect on cholinergic function .

Biochemical Pathways

It’s known that santonin can be converted to santonic acid (c15h20o4) via base-catalyzed hydrolysis followed by a multistep rearrangement process . This transformation might play a role in its anthelmintic action.

Analyse Biochimique

Biochemical Properties

Santonin has been known to interact with various enzymes and proteins, particularly those involved in the central nervous system . It has a significant impact on the biochemical reactions within the body, particularly those related to neural activity .

Cellular Effects

Santonin has obvious central nervous system toxicity . A small amount can cause colour deficiency, and a large amount can cause epileptiform, excessive excitement turning into severe repression, and even coma .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Santonin vary with different dosages. High doses of Santonin can be toxic and even lethal .

Transport and Distribution

It is known that it can have significant effects on its localization or accumulation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La santonine peut être synthétisée selon diverses méthodes. Une méthode courante implique l'extraction de l'Artemisia cina à l'aide d'eau de chaux, suivie d'une acidification et d'une extraction au benzène . Une autre méthode comprend l'utilisation de sel de calcium et de méthodes d'extraction au benzène .

Méthodes de production industrielle : En milieu industriel, la this compound est généralement produite en l'extrayant des boutons floraux de l'Artemisia cina à l'aide de solvants comme l'alcool et le chloroforme . Le processus implique plusieurs étapes, notamment l'extraction, la purification et la cristallisation afin d'obtenir de la this compound pure .

Analyse Des Réactions Chimiques

Types de réactions : La santonine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de réarrangement .

Réactifs et conditions courants :

Réarrangement : Le réarrangement acidocatalysé de la this compound peut conduire à la formation de desmotropothis compound et d'autres isomères.

Principaux produits :

Oxydation : Acide santonique et 1,4-diméthyl-2-naphtol.

Réduction : Divers métabolites aux propriétés modifiées.

Réarrangement : Desmotropothis compound et 6-épithis compound.

4. Applications de la recherche scientifique

La this compound et ses dérivés ont été étudiés pour leurs diverses bioactivités, notamment leurs propriétés anticancéreuses, immunomodulatrices, anti-inflammatoires, antioxydantes et anti-trichomonadiques . Notamment, des dérivés de l'alpha-santonine se sont avérés prometteurs contre diverses lignées de cellules cancéreuses . De plus, la this compound a été utilisée dans le traitement des infections parasitaires par les vers, bien que son utilisation ait diminué en raison de préoccupations concernant sa toxicité .

5. Mécanisme d'action

La this compound exerce ses effets anthelminthiques en paralysant les vers parasites, ce qui permet de les expulser du corps . Le mécanisme implique l'inhibition des récepteurs de l'acide gamma-aminobutyrique (GABA) et l'excitation des fonctions cholinergiques . Cette double action conduit à la paralysie et à l'expulsion finale des vers .

Comparaison Avec Des Composés Similaires

La santonine est souvent comparée à d'autres lactones sesquiterpéniques comme l'artémisinine et la β-santonine . Alors que l'artémisinine est connue pour ses propriétés antipaludiques, la this compound est principalement reconnue pour ses effets anthelminthiques . La β-santonine, un autre composé apparenté, partage des caractéristiques structurelles similaires, mais diffère dans son activité biologique .

Composés similaires :

- Artémisinine

- β-Santonine

- ψ-Santonine

La combinaison unique de propriétés chimiques et d'activités biologiques de la this compound en fait un composé d'un intérêt important dans la recherche scientifique, tant historique que moderne.

Propriétés

IUPAC Name |

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHDMGJURBVLLE-BOCCBSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045312 | |

| Record name | alpha-Santonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-06-1 | |

| Record name | (-)-Santonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santonin [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | santonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Santonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

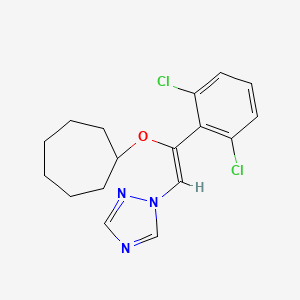

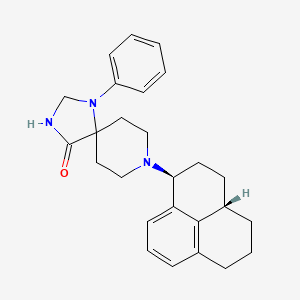

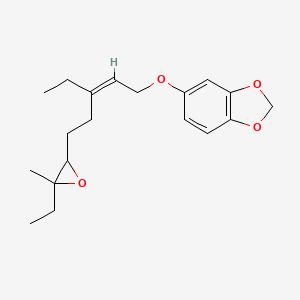

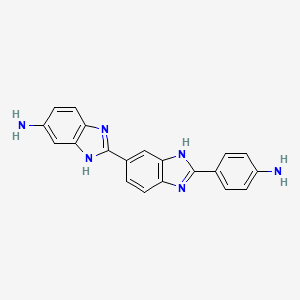

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of santonin?

A1: While santonin's exact mechanism of action remains partially elucidated, research suggests that it disrupts neuromuscular function in parasites. [] This disruption leads to paralysis and eventual expulsion of the worms from the host. []

Q2: How does santonin's interaction with hydrogen sulfide influence its activity?

A2: Studies have shown that hydrogen sulfide can potentiate the paralytic effect of santonin on ascaris worms. [] This suggests that the compound, potentially through metabolic conversion in the host, might be responsible for the anthelmintic effects. []

Q3: Beyond its anthelmintic activity, what other biological effects has santonin demonstrated?

A3: Santonin has been reported to possess anti-cancer properties, specifically against multi-drug resistant breast cancer cells. [] It induces apoptosis through mitochondrial pathways, activates caspases, and arrests the cell cycle. [] Additionally, santonin inhibits the Ras/Raf/MEK/ERK signaling pathway, further contributing to its anti-cancer potential. []

Q4: What is the molecular formula, weight, and key spectroscopic data for santonin?

A4: Santonin has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. Spectroscopically, it exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectra, allowing for its structural identification. Further details on specific NMR peaks and IR bands can be found in research literature.

Q5: How stable is santonin under various storage conditions?

A5: While detailed stability data under different conditions requires further investigation, santonin's isolation from natural sources and its formulation into various preparations suggest reasonable stability under controlled storage. [, ]

Q6: Have computational methods been employed to study santonin and its derivatives?

A6: Yes, computational chemistry, including ab initio and first-principles calculations, has been used to investigate santonin's photochemical reactions and the properties of its derivatives. [] These studies provide insights into reaction mechanisms, electronic structures, and potential applications.

Q7: How do structural modifications of santonin impact its biological activity?

A7: Research has shown that chemical modification of santonin can significantly alter its biological properties. For instance, while santonin itself doesn't induce differentiation of leukemia cells, a specific diacetoxy acetal derivative exhibits potent differentiation-inducing activity. [] This highlights the critical role of structural features in determining biological activity.

Q8: What is known about the relationship between the stereochemistry of santonin and its biological activity?

A8: Stereochemistry plays a crucial role in santonin's activity. α-santonin and β-santonin, two stereoisomers, demonstrate different biological activities. [] For instance, β-santonin exhibits a more pronounced antipyretic effect compared to α-santonin. [] This difference underscores the importance of stereochemical considerations in understanding and optimizing santonin's biological effects.

Q9: What formulation strategies have been explored to improve the stability or delivery of santonin?

A9: While traditional formulations often utilized santonin in simple forms, [, ] research is exploring more advanced delivery strategies for improved efficacy and reduced toxicity. [] Specific techniques employed require further investigation and depend on the targeted application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)

![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)

![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)

![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)